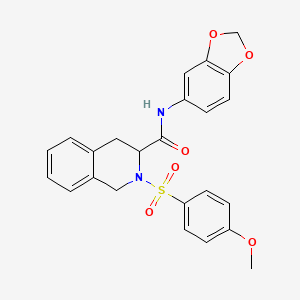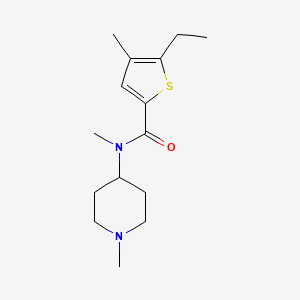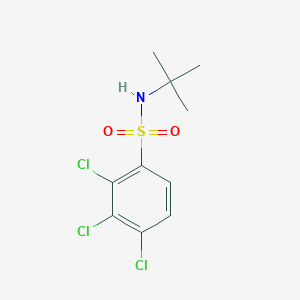
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide, commonly known as TBC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBC belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial agents. However, TBC is not used as a drug but rather as a research tool in various fields of study, including biochemistry, pharmacology, and toxicology.
作用機序
TBC acts as a competitive inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, TBC can alter the pH of various biological fluids, leading to changes in cellular metabolism and signaling. TBC has also been shown to inhibit the activity of other enzymes such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
TBC has been shown to have a wide range of biochemical and physiological effects in various biological systems. It can alter the pH of biological fluids, inhibit the activity of enzymes, and affect cellular metabolism and signaling. TBC has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of TBC is its specificity towards carbonic anhydrase, which makes it a valuable tool for studying the role of this enzyme in biological systems. TBC also has good stability and solubility, which makes it easy to handle in laboratory experiments. However, TBC has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
将来の方向性
There are several future directions for research involving TBC. One area of interest is the development of TBC-based therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the use of TBC as a tool to study the role of carbonic anhydrase in physiological processes such as acid-base balance and ion transport. Additionally, TBC can be used as a probe to study the structure and function of sulfonamide-binding sites in proteins, which can lead to the development of novel drugs with improved specificity and efficacy.
合成法
TBC can be synthesized through a multistep process starting from 2,3,4-trichlorobenzene. The synthesis involves the introduction of a tert-butyl group and a sulfonamide group to the benzene ring. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
TBC has been extensively used in scientific research as a tool to study the role of sulfonamides in biological systems. It has been used to investigate the binding of sulfonamides to enzymes and proteins, as well as their effects on cell metabolism and signaling pathways. TBC has also been used as a probe to study the structure and function of sulfonamide-binding sites in proteins.
特性
IUPAC Name |
N-tert-butyl-2,3,4-trichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO2S/c1-10(2,3)14-17(15,16)7-5-4-6(11)8(12)9(7)13/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQVLVFBILSWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,3,4-trichlorobenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

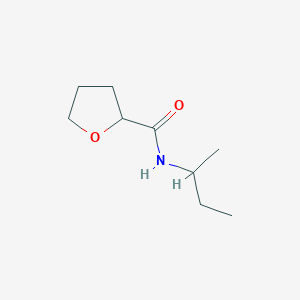
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)


![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)
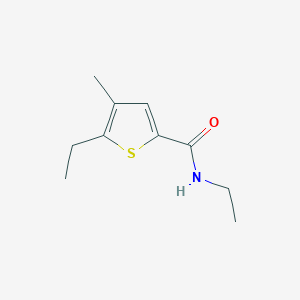

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
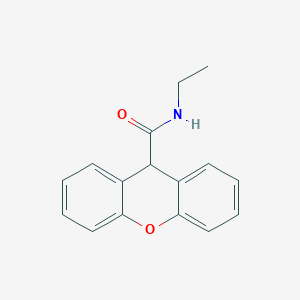
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
